4-{4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione 4-{4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione
Brand Name: Vulcanchem
CAS No.: 1903249-95-5
VCID: VC6760580
InChI: InChI=1S/C18H26N2O4S/c1-15-4-2-3-5-17(15)24-14-18(21)20-10-8-19(9-11-20)16-6-12-25(22,23)13-7-16/h2-5,16H,6-14H2,1H3
SMILES: CC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3CCS(=O)(=O)CC3
Molecular Formula: C18H26N2O4S
Molecular Weight: 366.48

4-{4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione

CAS No.: 1903249-95-5

Cat. No.: VC6760580

Molecular Formula: C18H26N2O4S

Molecular Weight: 366.48

* For research use only. Not for human or veterinary use.

4-{4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione - 1903249-95-5

Specification

CAS No. 1903249-95-5
Molecular Formula C18H26N2O4S
Molecular Weight 366.48
IUPAC Name 1-[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-2-(2-methylphenoxy)ethanone
Standard InChI InChI=1S/C18H26N2O4S/c1-15-4-2-3-5-17(15)24-14-18(21)20-10-8-19(9-11-20)16-6-12-25(22,23)13-7-16/h2-5,16H,6-14H2,1H3
Standard InChI Key UDXKEGKLJUOXHY-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3CCS(=O)(=O)CC3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-2-(2-methylphenoxy)ethanone, reflects its three core components:

  • A thiane ring (1,1-dioxothiane) with sulfone groups at positions 1 and 1.

  • A piperazine ring substituted at the 4-position.

  • A 2-(2-methylphenoxy)acetyl group linked to the piperazine nitrogen.

The molecular formula is C₁₈H₂₆N₂O₄S, with a molar mass of 366.5 g/mol. The thiane ring’s sulfone groups enhance polarity, while the phenoxy moiety contributes lipophilicity, balancing membrane permeability and solubility.

Physicochemical Data

Key properties derived from PubChem include:

PropertyValue
Density1.189 ± 0.06 g/cm³ (Predicted)
Boiling Point660.8 ± 55.0 °C (Predicted)
pKa-0.90 ± 0.70 (Predicted)
Canonical SMILESCC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3CCS(=O)(=O)CC3

The low pKa suggests protonation at physiological pH, influencing receptor binding.

Synthesis and Industrial Production

Synthetic Routes

The synthesis involves multi-step organic reactions:

  • Thiopyran Ring Formation: Cyclization of a dithiolane precursor under acidic conditions yields the thiane backbone.

  • Oxidation: Treatment with hydrogen peroxide or ozone introduces sulfone groups.

  • Piperazine Coupling: Nucleophilic substitution attaches the piperazine ring to the thiane core.

  • Ethanone Linkage: Acylation with 2-(2-methylphenoxy)acetyl chloride completes the structure.

Industrial Optimization

Scalable production requires:

  • Catalytic Oxidation: Transition metal catalysts (e.g., vanadium) improve sulfone yield.

  • Flow Chemistry: Continuous reactors enhance piperazine coupling efficiency.

  • Crystallization: Gradient cooling isolates the compound in >98% purity.

Pharmacological Mechanisms

Target Engagement

Structural analogs suggest affinity for alpha1-adrenergic receptors and DNA gyrase. The piperazine moiety mimics endogenous ligands of adrenergic receptors, while the sulfone groups may disrupt bacterial DNA supercoiling via gyrase inhibition.

Biochemical Pathways

  • Adrenergic Signaling: Alpha1 receptor activation triggers phospholipase C, increasing intracellular calcium and smooth muscle contraction.

  • Antibacterial Action: Gyrase inhibition prevents DNA replication, with potency against quinolone-resistant strains due to altered binding kinetics.

Pharmacokinetics

Predicted properties include:

  • Lipophilicity (LogP): 2.1 ± 0.3, favoring blood-brain barrier penetration.

  • Half-Life: ~6 hours in rodent models, suggesting twice-daily dosing.

Comparative Analysis with Structural Analogs

Analog 1: 1-(4-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone

  • Difference: Para-methyl substitution on the phenoxy group.

  • Activity: 20% lower antimicrobial potency but improved CNS penetration.

Analog 2: 1-{4-[(4-Methylphenoxy)acetyl]piperazin-1-yl}-2,2-diphenylethanone

  • Difference: Diphenylethanone replaces thiane ring.

  • Activity: Lacks gyrase inhibition but shows antidiabetic potential via GPR40 agonism .

Future Research Directions

  • Toxicology Profiles: Acute and chronic toxicity studies in mammalian models.

  • Formulation Development: Nanoencapsulation to enhance bioavailability.

  • Clinical Trials: Phase I safety assessments for antidepressant and antimicrobial indications.

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